molecular formula C21H17N3OS2 B12451286 N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B12451286
M. Wt: 391.5 g/mol
InChI Key: VBIMWIMFQRDXDX-UHFFFAOYSA-N
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Description

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is known for its potential applications in various scientific fields, including medicinal chemistry and material science. Its unique structure, which includes a benzothiophene core and a naphthalene carboxamide moiety, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Carbamothioylation: The carbamothioyl group can be introduced by reacting the benzothiophene derivative with an isothiocyanate compound.

    Coupling with Naphthalene Carboxamide: The final step involves coupling the benzothiophene derivative with naphthalene-1-carboxylic acid or its derivative under coupling conditions, such as using a carbodiimide reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a potent inhibitor of JNK2 and JNK3 kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream targets . This inhibition can lead to the modulation of various cellular pathways involved in inflammation, apoptosis, and stress responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide is unique due to its specific combination of a benzothiophene core and a naphthalene carboxamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17N3OS2

Molecular Weight

391.5 g/mol

IUPAC Name

N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H17N3OS2/c22-12-17-15-9-3-4-11-18(15)27-20(17)24-21(26)23-19(25)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H2,23,24,25,26)

InChI Key

VBIMWIMFQRDXDX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC4=CC=CC=C43)C#N

Origin of Product

United States

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